molecular formula C9H15BN4O2 B580177 2-(4-Methylpiperazino)pyrimidine-5-boronic acid CAS No. 1256355-29-9

2-(4-Methylpiperazino)pyrimidine-5-boronic acid

Cat. No.: B580177
CAS No.: 1256355-29-9
M. Wt: 222.055
InChI Key: FEYYRRPONOKNQL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The success of the sm coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the SM coupling reaction . This reaction is a key step in many synthetic procedures in both academic and industrial settings .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of boronic acids, including 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, often employs high-throughput synthesis techniques. These methods can involve the use of automated systems and acoustic dispensing technology to create large libraries of boronic acid derivatives on a nanomole scale . This approach allows for the rapid and efficient production of complex boronic acids with high success rates.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazino)pyrimidine-5-boronic acid is unique due to its specific substitution pattern, which combines the reactivity of the boronic acid group with the structural features of the pyrimidine and piperazino groups. This combination allows for the synthesis of a wide range of complex molecules and provides unique opportunities for drug discovery and material science .

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYYRRPONOKNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681755
Record name [2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-29-9
Record name B-[2-(4-Methyl-1-piperazinyl)-5-pyrimidinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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